1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione

Catalog No.
S12192887
CAS No.
M.F
C9H11FN2O6
M. Wt
262.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)te...

Product Name

1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione

IUPAC Name

1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8+/m1/s1

InChI Key

FHIDNBAQOFJWCA-NRFSWKIWSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)F

1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features. It consists of a pyrimidine ring substituted with a fluorine atom and a tetrahydrofuran moiety that includes multiple hydroxyl groups. The compound is notable for its stereochemistry, which contributes to its potential biological activity and reactivity.

Due to the presence of reactive functional groups:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
  • Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidine ring into a dihydropyrimidine.
  • Substitution: The fluorine atom can be replaced with other functional groups, such as amino or alkyl groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific outcomes depend on the reaction conditions, including temperature and solvent choice.

Research indicates that 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and a probe for studying various biological pathways. Preliminary studies suggest it may have antiviral and anticancer properties, making it a candidate for further pharmacological exploration.

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydrofuran Ring: This involves cyclization from suitable precursors using strong acids or bases as catalysts.
  • Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide.
  • Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through condensation reactions involving amines and carbonyl compounds.

Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione has several applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for enzyme inhibition and receptor binding studies.
  • Medicine: Explored for therapeutic effects against viral infections and cancer.
  • Industry: Used in developing new materials with specific properties such as improved thermal stability.

The compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve binding to enzymes or receptors, thereby modulating their activity. This interaction is crucial for understanding its potential therapeutic effects and guiding further research into its applications in medicine.

Several compounds share structural similarities with 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione:

Compound NameStructural FeaturesUnique Aspects
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dioneSimilar tetrahydrofuran structureLacks fluorine substitution
1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(dimethylamino)pyrimidine-2,4(1H,3H)-dioneContains dimethylamino groupDifferent functional group enhances reactivity
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dioneSimpler pyrimidine structureLacks complex tetrahydrofuran moiety

The uniqueness of 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione lies in the combination of the fluorine atom and its specific stereochemistry. These features confer distinct chemical properties that may enhance its biological activity compared to similar compounds .

This comprehensive overview highlights the significance of 1-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione in both chemical synthesis and potential therapeutic applications. Further research may unveil additional properties and uses for this intriguing compound.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

262.06011424 g/mol

Monoisotopic Mass

262.06011424 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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